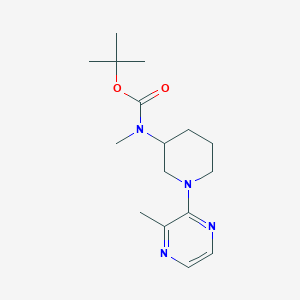

tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-3-yl)carbamate

Description

tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-3-yl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a 3-methylpyrazine moiety. The tert-butyl carbamate group serves as a protective group for amines, commonly utilized in medicinal chemistry to enhance solubility or modulate reactivity during synthesis .

Properties

IUPAC Name |

tert-butyl N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-12-14(18-9-8-17-12)20-10-6-7-13(11-20)19(5)15(21)22-16(2,3)4/h8-9,13H,6-7,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNHXZDBNZWUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCCC(C2)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 252.32 g/mol

- CAS Number : 1313712-68-3

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Receptor Modulation : It has been studied for its role as a modulator of certain receptors, particularly in the context of neurological and psychiatric disorders.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further investigation is required to confirm these findings.

- Cytotoxicity : Some studies have indicated that the compound may possess cytotoxic properties against specific cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- CCR6 Receptor Modulation : The compound has been identified as a CCR6 receptor modulator, which is significant in the treatment of inflammatory diseases and certain cancers .

Table 1: Summary of Biological Activities

Case Study 1: CCR6 Modulation

A study focused on the modulation of CCR6 receptors demonstrated that this compound could effectively reduce inflammatory responses in vitro. The compound was tested against various inflammatory cytokines, showing promising results in reducing their levels.

Case Study 2: Antimicrobial Effects

In a preliminary investigation, the compound was evaluated for its antimicrobial properties against common bacterial strains. Results indicated moderate activity, warranting further exploration into its mechanism and efficacy.

Scientific Research Applications

tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-3-yl)carbamate is a chemical compound with potential applications in medicinal chemistry, particularly as a toll-like receptor 7/8 antagonist. Toll-like receptors are crucial in modulating immune responses, and their antagonists may have therapeutic applications in treating autoimmune diseases and inflammatory conditions.

Key Properties

Scientific Research Applications

- Potential TLR7/8 Antagonist: Research indicates that this compound and similar compounds exhibit significant biological activities as potential toll-like receptor 7/8 antagonists.

- Medicinal Chemistry: The compound's structure, featuring a tert-butyl group, a methyl group, and a piperidine ring substituted with a 3-methylpyrazine moiety, allows for various interactions due to its diverse functional groups, making it significant in medicinal chemistry.

- Multi-Step Organic Synthesis: The synthesis of this compound typically involves multi-step organic synthesis techniques.

Structural Features and Significance

The uniqueness of this compound lies in the presence of both the piperidine ring and the specific pyrazine substitution, which differentiates this compound from others and potentially enhances its biological activity and specificity towards certain targets.

Table of Related Compounds

| Compound Name | Structure | Similarity Index |

|---|---|---|

| tert-Butyl (5-methylpyrazin-2-yl)carbamate | 0.81 | |

| tert-Butyl (5-bromopyrazin-2-yl)carbamate | 0.77 | |

| tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | 0.74 | |

| tert-Butyl (5-aminopyridin-2-yl)carbamate | 0.73 | |

| tert-Butyl (3-acetylpyrazin-2-yl)carbamate | 0.71 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification and Key Features

The compound belongs to a broader class of tert-butyl carbamate-protected amines with heterocyclic substituents. Below is a comparative analysis with analogs from the evidence, categorized by structural motifs:

Pyridine-Based Carbamates

Pyrimidine and Bicyclic Systems

- tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate (): Substituents: Complex bicyclic pyrimido-oxazine core, cyano-fluorophenyl group. Synthetic Yield: 50% . Relevance: Demonstrates scalability of carbamate protection in multi-step syntheses.

- tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (): Substituents: Chloro-iodopyrimidine, methoxycyclohexyl. Applications: Halogenated pyrimidines are common in kinase inhibitor scaffolds .

Chromenone and Pyrazolo[3,4-d]pyrimidine Derivatives

- tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (): Substituents: Chromenone core, fluorophenyl, pyrazolo-pyrimidine. Molecular Weight: 615.7 g/mol. Melting Point: 163–166°C . Bioactivity Potential: Pyrazolo-pyrimidine motifs are prevalent in anticancer agents .

Comparative Data Table

*Calculated based on standard atomic weights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.